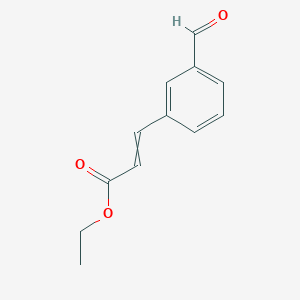

Ethyl 3-(3-formylphenyl)prop-2-enoate

Descripción

Propiedades

Número CAS |

110114-16-4 |

|---|---|

Fórmula molecular |

C12H12O3 |

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

ethyl 3-(3-formylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-9H,2H2,1H3 |

Clave InChI |

XZGCHCGWXNDTTO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C=CC1=CC(=CC=C1)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The substituent on the phenyl ring dictates electronic and steric properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -CHO, -COCH₃, -CF₃) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions or Diels-Alder reactions.

- Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve binding to enzymes like tyrosinase .

- Polar substituents (e.g., -OH, -CHO) increase solubility in polar solvents compared to non-polar analogs (e.g., -CF₃, -Br) .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3-formylphenyl)prop-2-enoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-(3-formylphenyl)prop-2-enoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (70–90°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . For analogs, microwave-assisted synthesis has been explored to reduce reaction time and improve yield .

Q. How is this compound characterized spectroscopically?

- NMR : H and C NMR confirm the ester carbonyl (~165–170 ppm) and formyl proton (9.8–10.2 ppm). Coupling constants (e.g., Hz for trans-alkene protons) validate stereochemistry .

- IR : Stretching frequencies for C=O (1720–1740 cm) and conjugated alkene (1630–1650 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What crystallization strategies are effective for X-ray structure determination of this compound?

Slow evaporation from ethanol or dichloromethane/hexane mixtures promotes single-crystal growth. SHELX programs (SHELXT for solution, SHELXL for refinement) are widely used for structure determination. Hydrogen bonding and π-π stacking interactions (common in aromatic esters) guide crystal packing .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-formyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing formyl group activates the alkene for Michael additions or Diels-Alder reactions but may sterically hinder nucleophilic attack at the β-position. Computational studies (DFT) on analogous compounds reveal reduced electron density at the α,β-unsaturated ester, favoring electrophilic additions . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What computational methods resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or IR bands)?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational spectra and optimizes molecular geometry. For example, discrepancies in alkene stretching modes can arise from solvent effects or crystal packing, which DFT simulations in the gas phase vs. PCM (Polarizable Continuum Model) can clarify .

Q. How can hydrogen bonding networks in crystalline this compound be systematically analyzed?

Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like or . The formyl group often acts as a hydrogen bond acceptor, while ester carbonyls participate in C=O⋯H–C interactions. Mercury or OLEX2 software visualizes and quantifies these networks .

Q. What role does this compound play in photocatalytic C–C bond formation?

Analogous α,β-unsaturated esters undergo [2+2] cycloadditions or electron transfer under UV/visible light with photocatalysts like AuPd@N-rich carbon nitride. Transient absorption spectroscopy monitors reaction intermediates, while LC-MS tracks product distribution .

Q. How can molecular docking predict the biological activity of this compound derivatives?

AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., kinases or tubulin). Pharmacophore models prioritize compounds with complementary hydrogen-bonding (formyl/ester groups) and hydrophobic (aryl ring) features. MD simulations assess binding stability .

Methodological Considerations

- Data Contradictions : When NMR and XRD data conflict (e.g., unexpected dihedral angles), use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology .

- Reaction Optimization : Design of Experiments (DoE) evaluates temperature, catalyst loading, and solvent effects. Response surface methodology identifies optimal conditions .

- Crystallography : For twinned crystals, SHELXL’s TWIN/BASF commands refine structures against high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.